Scaffold-Driven Antitumor Potency: Superior Cytotoxicity in Quinazoline-Based Acetohydrazide Derivatives
Derivatives of the 4-oxoquinazoline scaffold, for which 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid is a core precursor, have demonstrated cytotoxic activity that is comparable or superior to the established procaspase-3 activator, PAC-1 [1]. This establishes the scaffold's critical role in accessing compounds with enhanced potency. While not a direct head-to-head for the parent compound, this class-level inference quantifies the value of the core structure.
| Evidence Dimension | Cytotoxicity (Cancer Cell Line Inhibition) |
|---|---|
| Target Compound Data | For a derivative (2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide), caspase-3 activity was increased 5-fold over untreated control in U937 cells [1]. |
| Comparator Or Baseline | PAC-1 (first procaspase-3 activating compound), used as a positive control. Several new derivatives were comparably or more cytotoxic against SW620, PC-3, and NCI-H23 cancer cell lines [1]. |
| Quantified Difference | A 5-fold increase in target enzyme (caspase-3) activation compared to baseline; cytotoxic activity comparable to or exceeding that of the established comparator PAC-1 [1]. |
| Conditions | In vitro cell-based assays on human cancer cell lines (SW620 colon cancer, PC-3 prostate cancer, NCI-H23 lung cancer, U937 lymphoma). |
Why This Matters
Procurement of this scaffold enables the synthesis of compounds with validated, enhanced cytotoxic activity, reducing the risk of failure in early-stage drug discovery campaigns.
- [1] Huan, L. C., et al. (2020). New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Chemistry & Biodiversity, 17(3), e1900670. View Source
